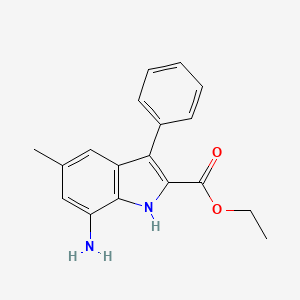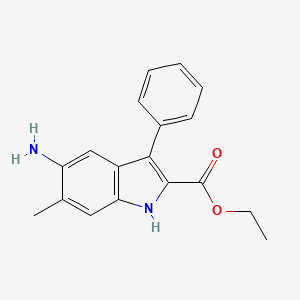
RR-miniPHOS-diborane
Overview
Description
RR-miniPHOS-diborane is a compound that combines the properties of diborane with the stereogenic phosphorus ligand RR-miniPHOS. Diborane, a boron hydride with the formula B₂H₆, is known for its unique bonding structure and reactivity. The incorporation of RR-miniPHOS, a chiral phosphine ligand, enhances the compound’s utility in asymmetric catalysis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RR-miniPHOS-diborane typically involves the reaction of diborane with RR-miniPHOS under controlled conditions. One common method is the reaction of bis(pinacolato)diboron with a suitable phosphine ligand in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
RR-miniPHOS-diborane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form boron oxides and phosphine oxides.
Reduction: Can reduce carboxylic acids, amides, and nitriles to their corresponding alcohols and amines.
Substitution: Participates in substitution reactions where the diborane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Substitution: Often requires the presence of a catalyst and specific reaction conditions depending on the substituent being introduced.
Major Products Formed
Oxidation: Boron oxides and phosphine oxides.
Reduction: Alcohols and amines.
Substitution: Various substituted boranes and phosphines.
Scientific Research Applications
RR-miniPHOS-diborane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of RR-miniPHOS-diborane involves its ability to form stable complexes with various substrates. The diborane moiety acts as a reducing agent, while the RR-miniPHOS ligand provides chiral induction, making it highly effective in asymmetric catalysis. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the reduction of carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: A common diborane derivative used in borylation reactions.
RR-BisP: Another chiral phosphine ligand used in asymmetric catalysis.
Borane-tetrahydrofuran complex: A widely used reducing agent in organic synthesis.
Uniqueness
RR-miniPHOS-diborane stands out due to its combination of a chiral phosphine ligand with diborane, providing both high reactivity and enantioselectivity. This makes it particularly valuable in the synthesis of chiral compounds and in catalytic applications where both properties are essential .
Properties
InChI |
InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVCSQQDAGRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26B2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


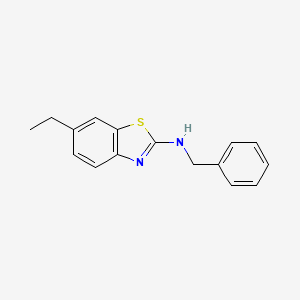
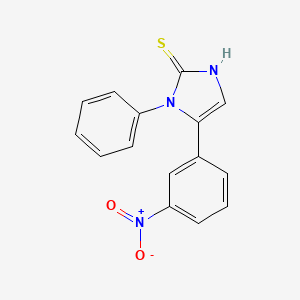
![2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387492.png)
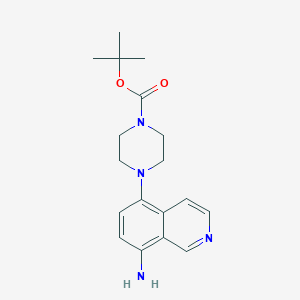
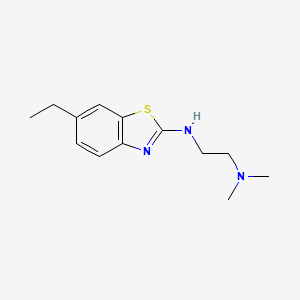
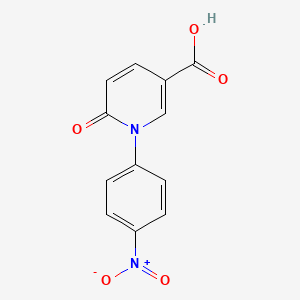
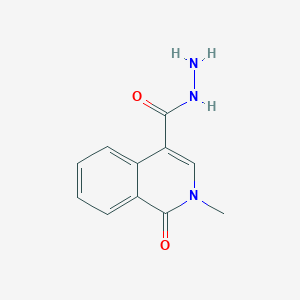
![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)
![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)
![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)
![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)
![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)
